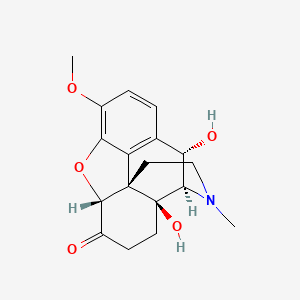

10-Alfa-hydroxyoxycodone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

10-Alfa-hydroxyoxycodone: is a semi-synthetic opioid derived from thebaine, an alkaloid found in the opium poppy. It is a potent analgesic used for the management of moderate to severe pain. The compound is known for its high affinity for opioid receptors, which makes it effective in pain relief.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 10-Alfa-hydroxyoxycodone typically involves the oxidation of thebaine to produce 14-hydroxycodeinone, followed by catalytic hydrogenation to yield the final product . The oxidation step is often carried out using the hydrochloride salt of thebaine, which provides high yield and purity . The reduction step employs 5% palladium on barium sulfate (Pd/BaSO4) as the catalyst and methanol (MeOH) as the solvent .

Industrial Production Methods: On an industrial scale, the production of this compound follows the same general synthetic route but with optimizations to improve yield and reduce impurities. The process involves large-scale oxidation and reduction reactions, with careful control of reaction conditions to ensure high purity and yield .

Analyse Chemischer Reaktionen

Types of Reactions: 10-Alfa-hydroxyoxycodone undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxyl groups.

Major Products: The primary product of these reactions is this compound, with potential by-products including 14-hydroxydihydrocodeine and other reduced or oxidized derivatives .

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, 10-Alfa-hydroxyoxycodone is used as a reference compound for studying opioid receptor interactions and for developing new analgesic drugs .

Biology: Biologically, it serves as a tool for understanding the mechanisms of pain and analgesia, particularly in the context of opioid receptor function .

Medicine: Medically, this compound is used in pain management, especially for patients with chronic pain conditions. It is also studied for its potential in treating neuropathic pain .

Industry: In the pharmaceutical industry, the compound is used in the development and testing of new opioid formulations and abuse-deterrent technologies .

Wirkmechanismus

10-Alfa-hydroxyoxycodone exerts its effects by binding to and activating mu-opioid receptors in the central nervous system . This activation leads to the inhibition of pain signal transmission and modulation of pain perception. The compound also affects other opioid receptors, including delta and kappa receptors, contributing to its analgesic effects .

Vergleich Mit ähnlichen Verbindungen

Oxycodone: A closely related compound with similar analgesic properties but different pharmacokinetic profiles.

Hydrocodone: Another opioid analgesic with a similar mechanism of action but different potency and side effect profiles.

Morphine: A naturally occurring opioid with a different chemical structure but similar analgesic effects.

Uniqueness: 10-Alfa-hydroxyoxycodone is unique in its high affinity for mu-opioid receptors and its ability to provide potent analgesia with a potentially lower risk of certain side effects compared to other opioids .

This comprehensive overview highlights the significance of this compound in various fields, from its synthesis and chemical reactions to its applications and mechanism of action

Eigenschaften

CAS-Nummer |

96453-12-2 |

|---|---|

Molekularformel |

C18H21NO5 |

Molekulargewicht |

331.4 g/mol |

IUPAC-Name |

(4R,4aS,7aR,12bS,13S)-4a,13-dihydroxy-9-methoxy-3-methyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one |

InChI |

InChI=1S/C18H21NO5/c1-19-8-7-17-12-9-3-4-11(23-2)14(12)24-16(17)10(20)5-6-18(17,22)15(19)13(9)21/h3-4,13,15-16,21-22H,5-8H2,1-2H3/t13-,15+,16-,17-,18+/m0/s1 |

InChI-Schlüssel |

SXHURKJPBYEAQN-SRVCANOKSA-N |

Isomerische SMILES |

CN1CC[C@]23[C@@H]4C(=O)CC[C@]2([C@H]1[C@H](C5=C3C(=C(C=C5)OC)O4)O)O |

Kanonische SMILES |

CN1CCC23C4C(=O)CCC2(C1C(C5=C3C(=C(C=C5)OC)O4)O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.